molecular formula C6H3BrFNO B1519746 2-Bromo-5-fluoroisonicotinaldehyde CAS No. 1005291-43-9

2-Bromo-5-fluoroisonicotinaldehyde

Cat. No. B1519746
M. Wt: 204 g/mol
InChI Key: DDLSIOQASXKYHW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It has a molecular weight of 204 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-fluoroisonicotinaldehyde is 1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-5-fluoroisonicotinaldehyde is slightly soluble with a solubility of 1.7 g/L at 25 ºC . It has a density of 1.778±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 251.7±35.0 ºC at 760 Torr , and the flash point is 106.0±25.9 ºC .

Scientific Research Applications

Synthesis and Chemical Applications

  • Versatile Synthesis : 2-Bromo-5-fluoroisonicotinaldehyde is involved in versatile synthesis processes. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid can be prepared using 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to 3,5-disubstituted 2-fluoropyridines and 2-pyridones (Sutherland & Gallagher, 2003).
  • Halodeboronation Study : Research on the halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile, highlights the versatility of such compounds in synthesis. This study demonstrated the generality of the transformation through the halodeboronation of various aryl boronic acids (Szumigala et al., 2004).

Biochemistry and Molecular Biology

  • Nucleosides Synthesis : In the field of biochemistry, derivatives of 2-Bromo-5-fluoroisonicotinaldehyde are significant. The synthesis of 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils, involving the fluoro function, showed notable antiviral activity, demonstrating the compound's potential in antiviral drug development (Watanabe et al., 1983).

Material Science and Sensing

  • Development of Colorimetric Probes : A novel fluorescein derivative was synthesized for the detection of Cu(2+), demonstrating the compound's use in developing sensitive and selective colorimetric probes in material science (Zhang & Zhang, 2014).

Analytical Chemistry

  • Chemoselective Functionalization : Studies on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, have been conducted. These studies provide insights into selective substitution reactions critical in analytical chemistry (Stroup et al., 2007).

Radiopharmaceuticals

  • Radiosynthesis Applications : Research in radiopharmaceuticals includes the synthesis of 2-amino-5-[18F]fluoropyridines by reacting 2-bromo-5-[18F]fluoropyridine with various amines. This showcases the compound's potential in developing new radiotracers for medical imaging (Pauton et al., 2019).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLSIOQASXKYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670309
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroisonicotinaldehyde

CAS RN

1005291-43-9
Record name 2-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoroisonicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2-associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. BMS-986176/LX-9211 (4), as a highly selective, …
Number of citations: 8 pubs.acs.org
YC Duan, LF Jin, HM Ren, SJ Zhang, YJ Liu… - European Journal of …, 2021 - Elsevier
… The title compound (3e) was synthesized using 2-bromo-5-fluoroisonicotinaldehyde (1d) and methyl 4-((diethoxyphosphoryl)methyl)benzoate (2a) in a manner similar to that described …
Number of citations: 20 www.sciencedirect.com

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